N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-13-6-5-10(8-11(13)17)19-15(22)12-9-24-16(20-12)21-14-4-2-3-7-18-14/h2-9H,1H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYRUFONMFTUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed using a modified Hantzsch reaction. Ethyl 2-amino-4-carboxylate undergoes cyclization with α-bromo ketone intermediates in the presence of thiourea. Source 2 details analogous conditions:
Amide Bond Coupling
The carboxylate group at position 4 of the thiazole is activated for coupling with 3-chloro-4-methoxyphenylamine. Source 2 employs peptide coupling reagents:
Pyridin-2-Ylamine Incorporation
The 2-amino group of the thiazole is functionalized via nucleophilic aromatic substitution with pyridin-2-ylamine. Source 1 notes that this step requires anhydrous dimethylformamide (DMF) and heating at 100°C for 12 hours, achieving 75–80% yield.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Protecting Group Strategies
- Boc Protection : The amino group of ethyl 2-amino-4-carboxylate is protected with di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during carboxylate activation.
- Fmoc Deprotection : Fluorenylmethyloxycarbonyl (Fmoc) groups are removed using piperidine in DMF (20% v/v) to liberate the amine for subsequent coupling.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-aminothiazole-4-carboxamide
- N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
- N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-ylamino)thiazole-4-carboxamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both chloro and methoxy groups on the phenyl ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a synthetic compound categorized within thiazole derivatives, which have gained attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide. Its molecular formula is C16H13ClN4O2S, and it features a thiazole ring that contributes to its biological properties. The presence of a chloro and a methoxy group on the phenyl ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological effects, including:
- Antitumor Activity : The compound shows potential as an anticancer agent by inducing apoptosis in cancer cells through the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit antibacterial activity against various pathogens, suggesting that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features. Key aspects of its SAR include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) enhances the compound's ability to interact with biological targets.
- Thiazole Ring : The thiazole moiety is crucial for cytotoxic activity, as demonstrated in various studies where modifications to this ring significantly affected potency .
- Pyridine Derivative : The inclusion of a pyridine ring contributes to the compound's solubility and bioavailability, which are essential for therapeutic efficacy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Antitumor (Bcl-2 inhibition) | < 5 | |
| Antibacterial (Gram-positive) | 31.25 | |
| Cytotoxicity in cancer cell lines | < 10 |
Case Studies
- Antitumor Efficacy : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values lower than traditional chemotherapeutic agents like doxorubicin .
- Antimicrobial Activity : In another investigation, derivatives were tested against a panel of bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .
Q & A
Basic Synthesis
Q: How is N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide synthesized in laboratory settings? A: The synthesis typically involves multi-step protocols to assemble the thiazole core, followed by functionalization of substituents. Key steps include:
- Coupling reactions : Amide bond formation between the thiazole-4-carboxylic acid derivative and the 3-chloro-4-methoxyaniline moiety under activating agents like HATU or EDCI .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity during sulfonamide or urea bond formation .
- Temperature control : Reactions are often conducted at reflux (e.g., 90°C in pyridine for 18 hours) to ensure completion while minimizing side products .
- Yield optimization : Yields range from 35% to 78% depending on steric hindrance and purification methods (e.g., column chromatography, recrystallization) .
Basic Characterization
Q: What analytical techniques are used to confirm the structure and purity of this compound? A: Rigorous characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity and spatial arrangement (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) match theoretical masses (e.g., m/z 385.5 for a related thiazole-carboxamide) .
- HPLC : Purity ≥98% is achieved using reverse-phase columns (C18) with retention times (tR) between 8–12 minutes under gradient elution .
Basic Biological Activity
Q: What initial biological assays are recommended to evaluate this compound’s activity? A: Preliminary screens focus on:
- In vitro binding assays : Fluorescence polarization or SPR to measure affinity for kinases or GPCRs .
- Cytotoxicity profiling : MTT assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme inhibition : Kinase inhibition panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
Advanced Structure-Activity Relationship (SAR)
Q: How do modifications to substituents affect biological activity? A: SAR studies reveal:
- Chlorine and methoxy groups : The 3-chloro-4-methoxyphenyl moiety enhances target selectivity by fitting into hydrophobic pockets of enzymes .
- Pyridin-2-ylamino group : Substitution with bulkier heterocycles (e.g., pyrimidine) reduces solubility but increases potency .
- Thiazole core : Fluorination at the 5-position improves metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
Advanced Pharmacokinetics
Q: What methodologies assess metabolic stability and bioavailability? A: Key approaches include:
- In vitro ADME : Microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound depletion .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations improve aqueous solubility (<10 µg/mL to >50 µg/mL) .
- Plasma protein binding : Equilibrium dialysis shows >90% binding to albumin, necessitating dose adjustments .
Advanced Data Contradictions
Q: How can researchers resolve discrepancies in reported biological activity across studies? A: Strategies include:
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation) to minimize variability .
- Target validation : CRISPR knockout models confirm on-target effects (e.g., reduced activity in EGFR−/− cells) .
- Meta-analysis : Cross-reference IC₅₀ values from >3 independent studies to identify outliers due to impurity or solvent effects .
Reaction Optimization
Q: How can synthetic yields be improved for large-scale research applications? A: Critical factors include:
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura couplings improve yields from 40% to 75% .
- Continuous flow reactors : Enhanced heat/mass transfer reduces reaction times (e.g., 2 hours vs. 18 hours in batch) .
- Purification : Preparative HPLC with trifluoroacetic acid (0.1% v/v) in mobile phases resolves closely eluting impurities .
Target Identification
Q: What strategies identify biological targets for this compound? A: Approaches involve:
- Chemoproteomics : Activity-based protein profiling (ABPP) with alkyne-tagged probes identifies kinase targets .
- Molecular docking : Glide or AutoDock simulations predict binding to ATP pockets (e.g., VEGFR2, ΔG = −9.2 kcal/mol) .
- Transcriptomics : RNA-seq of treated cells reveals downregulation of pro-survival genes (e.g., BCL2, MYC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
